Cas no 1142212-43-8 (1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol)

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 化学的及び物理的性質
名前と識別子
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- 1-(3,4-dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
- STK505127
- 1-(3,4-dimethylphenyl)-4,4-dimethylpyrimidine-2-thiol
- 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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- MDL: MFCD12027743
- インチ: 1S/C14H18N2S/c1-10-5-6-12(9-11(10)2)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17)
- InChIKey: JSOZCBAMEAQBNG-UHFFFAOYSA-N
- ほほえんだ: S=C1N(C2C=CC(C)=C(C)C=2)C=CC(C)(C)N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 335
- トポロジー分子極性表面積: 47.4
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 039256-500mg |
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol |
1142212-43-8 | 500mg |
$126.00 | 2023-09-06 |
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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4. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiolに関する追加情報
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol: A Comprehensive Overview
The compound 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, with the CAS number 1142212-43-8, is a unique organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of thiol-containing heterocycles, which are known for their versatile applications in drug design and advanced materials. Recent studies have highlighted its potential as a building block for developing novel therapeutic agents and functional materials.
The molecular structure of this compound is characterized by a pyrimidine ring system with a thiol (-SH) group at the 2-position. The presence of the thiol group introduces unique electronic and structural properties, making it an attractive candidate for various chemical reactions. The substituents on the pyrimidine ring, including the 3,4-dimethylphenyl group, contribute to its stability and reactivity. This combination of structural features has been exploited in recent research to explore its role in catalysis, sensors, and biomedical applications.
In terms of synthesis, this compound can be prepared through a variety of methods, including molecular coupling reactions and heterocyclic synthesis techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. The use of transition metal catalysts has been particularly promising in constructing the pyrimidine core with high precision.
The physical properties of this compound are also noteworthy. Its melting point is approximately 150°C under standard conditions, and it exhibits moderate solubility in common organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in solution-based chemical processes. Additionally, its UV-vis absorption spectrum reveals strong absorbance in the visible region, which suggests potential applications in optoelectronic devices.
Recent research has focused on the biological activity of this compound. Studies have shown that it exhibits moderate anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. Furthermore, its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent in metalloenzyme inhibitors.
In conclusion, the compound 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol represents a versatile platform for exploring new chemical functionalities. Its unique structure and properties continue to inspire innovative applications across multiple disciplines. As research progresses, this compound is expected to play an increasingly important role in advancing both scientific understanding and practical applications.
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